Portulal

Description

Properties

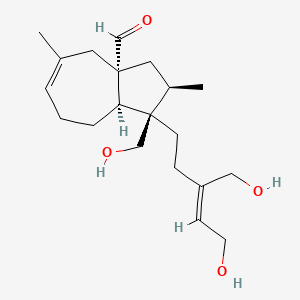

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(1R,2R,3aS,8aR)-1-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-1-(hydroxymethyl)-2,5-dimethyl-2,3,4,7,8,8a-hexahydroazulene-3a-carbaldehyde |

InChI |

InChI=1S/C20H32O4/c1-15-4-3-5-18-19(10-15,13-23)11-16(2)20(18,14-24)8-6-17(12-22)7-9-21/h4,7,13,16,18,21-22,24H,3,5-6,8-12,14H2,1-2H3/b17-7-/t16-,18+,19+,20-/m1/s1 |

InChI Key |

XNVGNPVDYXWYIA-OHWVBOLFSA-N |

SMILES |

CC1CC2(CC(=CCCC2C1(CCC(=CCO)CO)CO)C)C=O |

Isomeric SMILES |

C[C@@H]1C[C@@]2(CC(=CCC[C@@H]2[C@]1(CC/C(=C/CO)/CO)CO)C)C=O |

Canonical SMILES |

CC1CC2(CC(=CCCC2C1(CCC(=CCO)CO)CO)C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Parthenolide mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of Parthenolide (B1678480) in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Parthenolide (PTL), a sesquiterpene lactone derived from the medicinal plant Tanacetum parthenium (feverfew), has garnered significant attention for its potent anti-inflammatory and anticancer properties.[1][2][3] Its multifaceted mechanism of action, which involves the modulation of numerous critical signaling pathways, makes it a compelling candidate for cancer therapy. The biological activity of PTL is largely attributed to its unique chemical structure, featuring an α-methylene-γ-lactone ring and an epoxide group that can react with nucleophilic sites on cellular proteins, particularly cysteine residues.[1][4][5] This guide provides a comprehensive technical overview of the core mechanisms by which parthenolide exerts its effects on cancer cells, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Core Mechanisms of Action

Parthenolide's anticancer activity is not mediated by a single target but rather through a pleiotropic effect on several pro-survival and pro-inflammatory pathways that are often dysregulated in cancer.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a pivotal regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[1] Its constitutive activation is a hallmark of many cancers, contributing to tumor growth, metastasis, and resistance to therapy.[1][6] Parthenolide is a potent inhibitor of the NF-κB pathway, acting through at least two distinct mechanisms:[1][6]

-

Inhibition of IκB Kinase (IKK): PTL can inhibit the upstream IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of the IκBα inhibitory protein, which normally sequesters NF-κB in the cytoplasm.[1][6]

-

Direct Alkylation of the p65 Subunit: The α-methylene-γ-lactone ring of PTL can directly alkylate and modify the p65 (RelA) subunit of NF-κB at cysteine residue 38, thereby inhibiting its ability to bind DNA.[1]

By suppressing NF-κB, parthenolide downregulates the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), cell cycle regulators, and inflammatory cytokines, thus sensitizing cancer cells to apoptosis.[1][6][7][8]

Inhibition of JAK/STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is another transcription factor frequently found to be constitutively active in a wide range of cancers.[9][10] The JAK/STAT3 pathway plays a critical role in tumor cell proliferation, survival, metastasis, and angiogenesis.[9][10] Parthenolide has been identified as a potent inhibitor of this pathway.[11][12][13]

The mechanism involves the direct and covalent modification of Janus kinases (JAKs), which are the primary upstream activators of STAT3.[9][12][13]

-

Covalent Binding to JAKs: Parthenolide acts as a pan-JAK inhibitor by covalently binding to specific cysteine residues within the kinase domain of JAK family members.[9][12][13] For instance, it has been shown to modify Cys178, Cys243, Cys335, and Cys480 of JAK2.[9][12][13]

-

Suppression of Kinase Activity: This covalent modification inactivates the kinase, preventing the phosphorylation and subsequent activation of STAT3.[12][13][14]

Inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and ability to regulate the expression of target genes like Bcl-xL, Bcl-2, and Cyclin D1, ultimately leading to reduced cancer cell growth and survival.[1][14]

References

- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parthenolide: from plant shoots to cancer roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 9. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Biological activity of Parthenolide from Tanacetum parthenium

An In-depth Examination of the Bioactive Sesquiterpene Lactone from Tanacetum parthenium

Introduction

Parthenolide (B1678480), a sesquiterpene lactone, is the principal bioactive compound isolated from the medicinal plant feverfew (Tanacetum parthenium).[1] Traditionally used for its anti-inflammatory and anti-migraine properties, parthenolide has garnered significant scientific interest for its potent anti-cancer activities.[1][2] This technical guide provides a comprehensive overview of the biological activities of parthenolide, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and cancer therapeutics.

Parthenolide's chemical structure, featuring an α-methylene-γ-lactone ring and an epoxide group, allows it to interact with nucleophilic sites on biological molecules, underpinning its diverse pharmacological effects.[1] A notable characteristic of parthenolide is its ability to selectively induce cell death in cancer cells while having minimal effects on normal cells.[1] Furthermore, it has demonstrated efficacy against cancer stem cells, which are often resistant to conventional therapies.[3]

Quantitative Analysis of Parthenolide's Biological Activity

The cytotoxic and anti-inflammatory activities of parthenolide have been quantified across a range of human cancer cell lines and inflammatory models. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound. The following tables summarize the IC50 values of parthenolide in various contexts.

Table 1: Cytotoxicity of Parthenolide in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SiHa | Cervical Cancer | 8.42 ± 0.76 | [4] |

| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [4] |

| A549 | Lung Carcinoma | 4.3 | [1] |

| TE671 | Medulloblastoma | 6.5 | [1] |

| HT-29 | Colon Adenocarcinoma | 7.0 | [1] |

| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | [5] |

| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35 | [5] |

| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 | [5] |

| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21 | [5] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 16.1 | [6] |

Table 2: Anti-inflammatory Activity of Parthenolide

| Cell Line/Model | Parameter Measured | IC50 (µM) | Reference |

| THP-1 Cells | Inhibition of IL-6 production | 1.091 - 2.620 | [7] |

| THP-1 Cells | Inhibition of IL-1β production | 1.091 - 2.620 | [7] |

| THP-1 Cells | Inhibition of TNF-α production | 1.091 - 2.620 | [7] |

| THP-1 Cells | Inhibition of TLR4 expression | 1.373 | [7] |

| HepG2/STAT3 Cells | Inhibition of IL-6-induced luciferase activity | 2.628 | [8] |

| MDA-MB-231 Cells | Inhibition of IL-6-induced STAT3 phosphorylation | 4.804 | [9] |

| HEK293 Cells | Inhibition of JAK2 kinase activity | 3.937 | [10] |

Core Signaling Pathways Modulated by Parthenolide

Parthenolide exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. The primary targets of parthenolide include the Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and resistance to therapy.[1] Parthenolide is a potent inhibitor of NF-κB activation.[1][8] It can directly interact with and inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[8] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB (the p65/p50 heterodimer) in the cytoplasm and blocking its translocation to the nucleus where it would otherwise activate the transcription of pro-survival genes.[11]

JAK/STAT Signaling Pathway

The JAK/STAT pathway is essential for cytokine signaling and plays a crucial role in cell growth, differentiation, and immune responses. Aberrant activation of this pathway, particularly of STAT3, is frequently observed in various cancers and is associated with tumor progression and metastasis.[12] Parthenolide has been identified as a potent inhibitor of the JAK/STAT pathway.[12] It covalently modifies and inactivates Janus kinases (JAKs), including JAK1, JAK2, and Tyk2. This inhibition of JAKs prevents the subsequent phosphorylation, dimerization, and nuclear translocation of STAT3, thereby downregulating the expression of STAT3-dependent pro-survival genes.[1][12]

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK cascade includes the ERK, JNK, and p38 pathways. Dysregulation of the MAPK/ERK pathway is a common event in cancer.[4] Parthenolide has been shown to inhibit the MAPK/ERK pathway by targeting B-Raf, a key upstream kinase in this cascade.[4] By suppressing the expression of B-Raf, parthenolide leads to a reduction in the phosphorylation of MEK and ERK, ultimately inhibiting downstream signaling that promotes cell proliferation and survival.[4][13]

Induction of Apoptosis

A key mechanism of parthenolide's anti-cancer activity is the induction of apoptosis, or programmed cell death. Parthenolide can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

In the intrinsic pathway, parthenolide modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[5][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[15] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular substrates and apoptotic cell death.[5][16]

In the extrinsic pathway, parthenolide can increase the expression of death receptor 5 (DR5), leading to the activation of caspase-8.[16][17] Activated caspase-8 can then directly activate caspase-3 or cleave Bid to its truncated form (t-Bid), which amplifies the apoptotic signal through the mitochondrial pathway.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of parthenolide.

Extraction of Parthenolide from Tanacetum parthenium

This protocol describes a rapid and efficient method for the extraction and quantification of parthenolide.[12]

-

Materials:

-

Dried and powdered feverfew (Tanacetum parthenium) plant material

-

Acetonitrile/water (90:10, v/v)

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

-

-

Procedure:

-

Weigh a known amount of powdered feverfew.

-

Add the acetonitrile/water (90:10, v/v) solvent to the powder in a bottle.

-

Stir the mixture for 30 minutes at room temperature.

-

Filter the extract to remove solid plant material.

-

Analyze the filtrate using HPLC.

-

Column: Cosmosil C18-AR (150 x 4.6 mm, 5 µm, 120 Å)

-

Mobile Phase: Acetonitrile/water (55:45, v/v)

-

Flow Rate: 1.5 mL/min

-

Detection: UV at 210 nm

-

-

Quantify the parthenolide content by comparing the peak area to a standard curve of purified parthenolide.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18]

-

Materials:

-

Human cancer cell lines

-

96-well plates

-

Parthenolide stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of parthenolide (e.g., 0-20 µM) for 24 or 48 hours. Include a vehicle control (DMSO).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

References

- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parthenolide: pioneering new frontiers in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid extraction and high-performance liquid chromatographic determination of parthenolide in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative effects of the herbal constituent parthenolide (Feverfew) on lipopolysaccharide-induced inflammatory gene expression in murine spleen and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cell sensitivity assays: the MTT assay [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DAPI Counterstaining Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Discovery, Isolation, and Analysis of Parthenolide from Feverfew (Tanacetum parthenium)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenolide (B1678480), a sesquiterpene lactone primarily isolated from the medicinal plant feverfew (Tanacetum parthenium), has garnered significant scientific interest due to its potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the discovery of parthenolide and detailed methodologies for its extraction, isolation, purification, and quantification. Furthermore, it elucidates the compound's primary mechanism of action through the inhibition of the NF-κB signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Discovery and Significance of Parthenolide

Feverfew (Tanacetum parthenium) has a long history of use in traditional medicine, particularly for the treatment of fevers, migraines, and arthritis. The primary bioactive constituent responsible for these therapeutic effects was identified as parthenolide. Structurally, parthenolide is a germacranolide sesquiterpene lactone characterized by an α-methylene-γ-lactone ring and an epoxide group, which are crucial for its biological activity.

The scientific journey of parthenolide from a traditional herbal remedy to a promising therapeutic agent has been marked by extensive research into its pharmacological effects. Notably, its potent anti-inflammatory activity is primarily attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[1][2] This mechanism also underpins its potential as an anticancer agent, as NF-κB is constitutively active in many types of cancer, promoting cell proliferation, survival, and metastasis.

This guide will provide detailed experimental protocols and comparative data to facilitate further research and development of parthenolide-based therapeutics.

Extraction of Parthenolide from Tanacetum parthenium

The extraction of parthenolide from feverfew is a critical first step in its isolation and purification. The choice of extraction method and solvent significantly impacts the yield and purity of the final product. Both conventional solvent-based methods and modern techniques like supercritical fluid extraction (SFE) have been successfully employed.

Conventional Solvent Extraction

Conventional solvent extraction remains a widely used method due to its simplicity and scalability. The selection of an appropriate solvent is crucial, with polarity playing a key role in extraction efficiency.

Experimental Protocol: Methanol (B129727) Extraction

This protocol is based on a method described in the European Pharmacopoeia for the extraction of parthenolide from powdered feverfew.[3]

-

Sample Preparation: Weigh 1 gram of finely powdered dried feverfew leaves and flowering tops.

-

Extraction:

-

Place the powdered plant material in a flask with 40 mL of methanol.[3]

-

Heat the mixture in a water bath at 60°C for 10 minutes with occasional stirring.[3]

-

Allow the mixture to cool to room temperature and then filter.

-

Transfer the residual plant material back to the flask, add another 40 mL of methanol, and repeat the heating and filtering process.[3]

-

Rinse the filter and residual plant material with an additional 15 mL of methanol and combine all filtrates.[3]

-

-

Concentration: Evaporate the combined filtrates to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Dissolve the dried extract in a known volume of methanol for further purification or analysis.[3]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction using carbon dioxide (CO₂) is a green and efficient alternative to conventional solvent extraction. SFE offers advantages such as the use of a non-toxic, non-flammable solvent and the ability to tune selectivity by modifying pressure, temperature, and the addition of co-solvents.

Experimental Protocol: Supercritical CO₂ Extraction

This protocol outlines the parameters for SFE of parthenolide from feverfew flower heads.

-

Sample Preparation: Use dried and ground feverfew flower heads as the starting material.[4]

-

SFE Parameters:

-

Extraction and Fractionation: Perform the extraction using a laboratory or pilot-scale SFE apparatus. The extracted components can be fractionated by employing a two-step separation process to concentrate the parthenolide-rich fraction.[4]

Comparison of Extraction Methods

The choice of extraction method significantly influences the yield of parthenolide. The following table summarizes a comparison of different extraction techniques and solvents.

| Extraction Method | Solvent/Parameters | Parthenolide Yield (mg/100g dry material) | Reference |

| Conventional Solvent | Methanol | 763.6 | [7] |

| Conventional Solvent | Acetonitrile (B52724) | 350 | [4] |

| Supercritical Fluid | 600 bar, 60°C | 328.8 | [4] |

| Supercritical Fluid | 22 MPa, 64°C, 7% EtOH | ~604 (from flower heads) | [5][6] |

Isolation and Purification of Parthenolide

Following extraction, the crude extract contains a mixture of compounds, and further purification is necessary to isolate parthenolide. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Experimental Protocol: HPLC Purification

-

Sample Preparation: The dried crude extract is reconstituted in the mobile phase or a suitable solvent like methanol. The solution is then filtered through a 0.45 µm syringe filter before injection.

-

HPLC System and Column: A standard HPLC system equipped with a UV detector is used. A C18 reversed-phase column is typically employed for the separation of parthenolide.

-

Mobile Phase and Gradient: A common mobile phase consists of a mixture of acetonitrile and water. While isocratic elution can be used, a gradient elution often provides better separation.[3][8]

-

Example Isocratic Method: Acetonitrile/water (55:45, v/v) at a flow rate of 1.0 mL/min.[3]

-

Example Gradient Method: A linear gradient from a lower to a higher concentration of acetonitrile in water.

-

-

Detection: Parthenolide is detected by UV absorbance at 210 nm.[3][7][8]

-

Fraction Collection: The fraction corresponding to the parthenolide peak is collected. The solvent is then evaporated under reduced pressure to obtain pure parthenolide.

Quantification of Parthenolide

Accurate quantification of parthenolide in extracts and final products is essential for quality control and research purposes. HPLC with UV detection is the standard analytical method.

Experimental Protocol: HPLC Quantification

-

Standard Preparation: Prepare a series of standard solutions of pure parthenolide of known concentrations in methanol.

-

Sample Preparation: Prepare the extract as described in the extraction protocols and dilute it to a concentration that falls within the range of the standard curve.

-

HPLC Analysis:

-

Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the sample solution and determine the concentration of parthenolide by interpolating its peak area on the calibration curve.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Parthenolide exerts its potent anti-inflammatory and anticancer effects primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines, growth factors), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of its target genes.

Parthenolide has been shown to inhibit this pathway at multiple levels:

-

Inhibition of IKK: Parthenolide can directly bind to and inhibit the activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[2]

-

Direct Inhibition of NF-κB: Some studies suggest that parthenolide can also directly interact with the p65 subunit of NF-κB, preventing it from binding to DNA.[2]

The inhibition of NF-κB activation by parthenolide leads to the downregulation of various pro-inflammatory and pro-survival genes, including cytokines, chemokines, and anti-apoptotic proteins.

Antiproliferative Activity and IC50 Values

The inhibitory effect of parthenolide on NF-κB contributes to its potent antiproliferative activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of parthenolide in different human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 4.3 - 15.38 | [9][10] |

| TE671 | Medulloblastoma | 6.5 | [9] |

| HT-29 | Colon Adenocarcinoma | 7.0 | [9] |

| HUVEC | Endothelial Cells | 2.8 | [9] |

| GLC-82 | Non-small Cell Lung Cancer | 6.07 | [10] |

| H1650 | Non-small Cell Lung Cancer | 9.88 | [10] |

| PC-9 | Non-small Cell Lung Cancer | 15.36 | [10] |

| H1299 | Non-small Cell Lung Cancer | 12.37 | [10] |

| HCT-116 (p53+/+) | Colorectal Cancer | 17.6 | [11] |

| HCT-116 (p53-/-) | Colorectal Cancer | 41.6 | [11] |

| U87.MG | Glioblastoma | 46.0 | [11] |

| MDA-MB-231-pcDNA | Breast Cancer | 115.8 | [11] |

| MDA-MB-231-BCRP | Multidrug-resistant Breast Cancer | 8.5 | [11] |

| SGC7901 | Gastric Cancer | 17.48 | [11] |

Visualizations

Experimental Workflow for Parthenolide Isolation

Caption: Experimental workflow for the extraction and isolation of parthenolide.

Parthenolide's Inhibition of the NF-κB Signaling Pathway

Caption: Mechanism of parthenolide's inhibition of the NF-κB signaling pathway.

Conclusion

Parthenolide, isolated from Tanacetum parthenium, continues to be a molecule of significant interest in drug discovery. This guide has provided a comprehensive overview of the key technical aspects related to its discovery, extraction, isolation, and mechanism of action. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic potential of this remarkable natural product. The continued exploration of parthenolide and its derivatives holds promise for the development of novel anti-inflammatory and anticancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]

- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 4. researchgate.net [researchgate.net]

- 5. Supercritical fluid extraction and convergence chromatographic determination of parthenolide in Tanacetum parthenium L.: Experimental design, modeling and optimization - Repository of the Academy's Library [real.mtak.hu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rapid extraction and high-performance liquid chromatographic determination of parthenolide in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

Parthenolide Signaling Pathways in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenolide (B1678480), a sesquiterpene lactone derived from the plant Tanacetum parthenium (feverfew), has garnered significant attention in oncology research for its potent anti-inflammatory and anticancer properties.[1] A primary mechanism underlying its antitumor activity is the induction of apoptosis, or programmed cell death, in a wide array of cancer cell types.[1][2] This technical guide provides an in-depth exploration of the core signaling pathways modulated by parthenolide to trigger apoptosis, offering a valuable resource for researchers and professionals in drug development.

Core Signaling Pathways in Parthenolide-Induced Apoptosis

Parthenolide exerts its pro-apoptotic effects through a multi-pronged approach, targeting several key signaling cascades that regulate cell survival and death. The most well-documented pathways include the inhibition of NF-κB and STAT3, activation of p53, modulation of MAPK pathways, and the induction of reactive oxygen species (ROS).

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, and its constitutive activation is a hallmark of many cancers, promoting proliferation and resistance to apoptosis.[3][4] Parthenolide is a potent inhibitor of this pathway.[3][5] It has been shown to directly interact with and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and transcriptional activity.[3]

The inhibition of NF-κB by parthenolide leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby sensitizing cancer cells to apoptotic stimuli.[6]

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often constitutively activated in cancer, promoting cell proliferation, survival, and drug resistance.[7] Parthenolide has been shown to inhibit the STAT3 signaling pathway, contributing to its pro-apoptotic effects.[7][8][9] It can suppress the phosphorylation of Janus kinases (JAKs), which are upstream activators of STAT3.[10] By inhibiting JAKs, parthenolide prevents the phosphorylation and subsequent activation of STAT3.[10]

This inhibition of STAT3 activation leads to the downregulation of its target genes, including the anti-apoptotic proteins Bcl-2 and Bcl-xL, and the cell cycle regulator cyclin D1.[7]

Activation of the p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in inducing apoptosis in response to cellular stress, such as DNA damage. Parthenolide has been shown to activate the p53 pathway.[11][12] One mechanism of this activation involves parthenolide promoting the ubiquitination of MDM2, a negative regulator of p53, leading to p53 stabilization and activation.[13]

Activated p53 then transcriptionally upregulates pro-apoptotic genes, most notably Bax, a member of the Bcl-2 family.[11][12] This shifts the balance towards apoptosis by increasing the Bax/Bcl-2 ratio.[11][14]

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis. Parthenolide's effect on these pathways can be context-dependent. In some cancer cells, parthenolide has been shown to induce apoptosis through the MAPK pathway.[1][15] This can involve the activation of the pro-apoptotic JNK and p38 pathways, while inhibiting the pro-survival ERK pathway.[16]

Sustained activation of JNK, in particular, has been linked to parthenolide's ability to sensitize cancer cells to TNF-α-induced apoptosis.[17]

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade that is frequently hyperactivated in cancer. Parthenolide has been demonstrated to suppress this pathway, leading to apoptosis and autophagy.[2] It can inhibit the expression and phosphorylation of PI3K and Akt. In some cases, this is mediated by the activation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[2]

Inhibition of Akt leads to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors, ultimately triggering apoptosis.

Induction of Reactive Oxygen Species (ROS)

Parthenolide is known to induce oxidative stress in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS), such as superoxide (B77818) anions and peroxides. This increase in ROS is often accompanied by a depletion of intracellular antioxidants like glutathione (B108866) (GSH). The accumulation of ROS can lead to cellular damage, including depolarization of the mitochondrial membrane potential.

Mitochondrial membrane depolarization is a key event in the intrinsic apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of parthenolide on cancer cells.

Table 1: IC50 Values of Parthenolide in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SiHa | Cervical Cancer | 8.42 ± 0.76 | [11][14] |

| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [11][14] |

Table 2: Parthenolide-Induced Apoptosis in Cancer Cells

| Cell Line | Parthenolide Conc. (µM) | Apoptosis Rate (%) | Reference |

| GLC-82 | Lung Cancer | 5.0 | 19.82 ± 0.62 |

| GLC-82 | Lung Cancer | 10.0 | 27.17 ± 1.20 |

| GLC-82 | Lung Cancer | 20.0 | 37.30 ± 2.41 |

Table 3: Modulation of Apoptosis-Related Gene Expression by Parthenolide

| Cell Line | Gene | Fold Change | Reference |

| SiHa | p53 | 9.67-fold up-regulation | [11][14] |

| MCF-7 | p53 | 3.15-fold up-regulation | [11][14] |

| SiHa | Bax/Bcl-2 ratio | 3.4 | [11][14] |

| MCF-7 | Bax/Bcl-2 ratio | 2.3 | [11][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of parthenolide on cultured cells.

Materials:

-

Parthenolide stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of parthenolide for the desired time (e.g., 24, 48 hours).

-

After treatment, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.

-

Incubate the plate at 37°C for 1.5 to 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12]

-

Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Incubate for 15 minutes at 37°C with shaking.[12]

-

Measure the absorbance at 492 nm or 590 nm using a microplate reader.[12]

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic cells using flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with parthenolide.

-

Harvest 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold PBS.[1]

-

Resuspend the cells in 100 µL of 1X binding buffer.[1]

-

Add 5 µL of Annexin V-FITC and 1-5 µL of PI to the cell suspension.

-

Incubate the cells for 15-20 minutes at room temperature in the dark.[1]

-

Add 400 µL of 1X binding buffer to each tube.[1]

-

Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol detects changes in the expression levels of proteins involved in apoptosis.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with parthenolide, then lyse the cells in lysis buffer.

-

Determine protein concentration using a protein assay kit.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

Protocol 4: Measurement of Intracellular ROS using DCFDA

This protocol measures the level of intracellular reactive oxygen species.

Materials:

-

DCFDA (2',7'-dichlorofluorescin diacetate) stock solution

-

Serum-free cell culture medium (phenol red-free)

-

PBS

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Treat cells with parthenolide for the desired time.

-

Incubate the cells with 5 µM DCFDA in serum-free, phenol (B47542) red-free medium for 30-60 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

Protocol 5: Assessment of Mitochondrial Membrane Potential using JC-1

This protocol measures changes in the mitochondrial membrane potential.

Materials:

-

JC-1 dye

-

Cell culture medium

-

Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

-

Treat cells with parthenolide to induce apoptosis.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Measure the fluorescence. In healthy cells, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers and emits green fluorescence (~530 nm).[11] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[11]

Conclusion

Parthenolide is a promising natural compound that induces apoptosis in cancer cells through the modulation of multiple, interconnected signaling pathways. Its ability to inhibit pro-survival pathways like NF-κB, STAT3, and PI3K/Akt, while activating the pro-apoptotic p53 pathway and inducing ROS, makes it a multifaceted anticancer agent. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in further exploring the therapeutic potential of parthenolide.

References

- 1. bosterbio.com [bosterbio.com]

- 2. doc.abcam.com [doc.abcam.com]

- 3. content.abcam.com [content.abcam.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. chem-agilent.com [chem-agilent.com]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Investigating the Anti-Leukemic Properties of Parthenolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukemia, a group of hematological malignancies characterized by the aberrant proliferation of hematopoietic cells, remains a significant therapeutic challenge. The emergence of drug resistance and the severe side effects of conventional chemotherapy necessitate the exploration of novel therapeutic agents. Parthenolide (B1678480) (PTL), a sesquiterpene lactone derived from the medicinal plant Tanacetum parthenium (feverfew), has garnered considerable attention for its potent anti-leukemic properties. A compelling feature of Parthenolide is its ability to selectively induce apoptosis in leukemia cells, including the resilient leukemia stem cell (LSC) population, while largely sparing normal hematopoietic cells.[1][2][3] This technical guide provides a comprehensive overview of the anti-leukemic properties of Parthenolide, detailing its multi-faceted mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.

Introduction to Parthenolide

Parthenolide is the primary bioactive component of feverfew, a plant historically used in traditional medicine for treating conditions like migraines and rheumatoid arthritis.[3] More recently, scientific investigations have unveiled its significant anti-tumor activities across various cancer cell lines.[3] In the context of leukemia, Parthenolide has emerged as a promising small molecule due to its selective cytotoxicity against leukemic cells, including those from acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and acute lymphoblastic leukemia (ALL).[2][4][5] A key advantage of Parthenolide is its demonstrated ability to target and eradicate leukemia stem cells (LSCs), which are often responsible for disease relapse.[4][6] Despite its therapeutic potential, the poor water solubility and bioavailability of Parthenolide have been limiting factors, leading to the development of more soluble analogs like Dimethylamino-parthenolide (DMAPT) to facilitate clinical investigation.[4][7]

Mechanisms of Anti-Leukemic Action

Parthenolide exerts its anti-leukemic effects through a multi-targeted approach, impacting several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of cell survival and is often constitutively active in leukemia cells, protecting them from apoptosis.[6][8] Parthenolide is a potent inhibitor of this pathway.[3][4][9] It has been shown to directly bind to and inhibit IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory protein IκBα.[4][9] This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of anti-apoptotic genes.[4]

Induction of Reactive Oxygen Species (ROS)

A critical mechanism of Parthenolide's action is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[3][4][5] The accumulation of ROS in cancer cells can lead to mitochondrial dysfunction and trigger the intrinsic apoptotic pathway.[4][5] This pro-oxidant effect appears to be selective for leukemia cells, which inherently have a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS-induced damage.[10] The increase in ROS is also linked to the depletion of intracellular thiols, such as glutathione.[2]

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, is frequently hyperactive in leukemia and promotes cell proliferation and survival. Parthenolide has been identified as an inhibitor of this pathway.[3][4] It can block the phosphorylation of STAT3 on Tyr705, which is essential for its dimerization, nuclear translocation, and subsequent gene transcription.[3][4] Studies have shown that Parthenolide can covalently target and suppress the kinase activity of JAKs, the upstream activators of STAT3.[11][12][13]

Activation of the p53 Tumor Suppressor Pathway

Parthenolide has been shown to induce the pro-apoptotic activation of the p53 tumor suppressor protein in leukemia cells.[3][10][14] Activation of p53 can lead to cell cycle arrest and apoptosis. The mechanism involves the phosphorylation of p53 at serine-15, a key activation event.[10] This activation of a critical tumor suppressor pathway contributes significantly to Parthenolide's anti-leukemic efficacy.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Parthenolide across various leukemia cell lines.

Table 1: IC50 Values of Parthenolide in Human Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | ~1.1-13.5 | [15] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~1.1-13.5 | [15] |

| K562 | Chronic Myeloid Leukemia | >10 | [5] |

| Kasumi-1 | Acute Myeloid Leukemia | ~5 | [5] |

| MV4-11 | Acute Myeloid Leukemia | ~5 | [5] |

| U937 | Histiocytic Lymphoma | 5.8 | [16] |

| SiHa | Cervical Cancer (for comparison) | 8.42 ± 0.76 | [17] |

| MCF-7 | Breast Cancer (for comparison) | 9.54 ± 0.82 | [17] |

| A549 | Lung Carcinoma (for comparison) | 4.3 | [18] |

| TE671 | Medulloblastoma (for comparison) | 6.5 | [18] |

| HT-29 | Colon Adenocarcinoma (for comparison) | 7.0 | [18] |

Table 2: Apoptotic Effects of Parthenolide on Leukemia Cells

| Cell Type | Treatment Concentration (µM) | Observation | Reference |

| Primary AML cells | 5 - 7.5 | Robust apoptosis | [3] |

| Blast crisis CML cells | 5 - 7.5 | Strong cytotoxic response | [3] |

| Pre-B ALL lines | 5 - 100 | Rapid apoptotic cell death | [1] |

| Drug-resistant LSCs (K562/ADM) | 5 and 10 | Significant induction of apoptosis | [19] |

| CLL cells | 10 | >50% cell death in most cases | [4] |

Experimental Protocols

Detailed methodologies for key experiments to investigate the anti-leukemic properties of Parthenolide are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the dose-dependent effect of Parthenolide on leukemia cell viability.[20][21][22][23][24]

Materials:

-

Leukemia cell lines (e.g., HL-60, K562)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Parthenolide (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Parthenolide Treatment: After 24 hours of incubation to allow cell adherence (for adherent lines) or stabilization, treat the cells with various concentrations of Parthenolide (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][25][26][27]

Materials:

-

Leukemia cells treated with Parthenolide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture and treat leukemia cells with the desired concentrations of Parthenolide for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent (by trypsinization) and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Leukemia cells treated with Parthenolide

-

DCFH-DA (stock solution in DMSO)

-

Serum-free culture medium

-

PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat leukemia cells with Parthenolide for the desired time.

-

Probe Loading: Harvest the cells and wash them with PBS. Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Analysis: Resuspend the cells in PBS and immediately analyze the fluorescence intensity by flow cytometry (typically using the FITC channel) or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways of Parthenolide in Leukemia

Caption: Key signaling pathways modulated by Parthenolide in leukemia cells.

Experimental Workflow for Evaluating Parthenolide

References

- 1. Parthenolide induces significant apoptosis and production of reactive oxygen species in high-risk pre-B leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parthenolide: pioneering new frontiers in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Parthenolide: pioneering new frontiers in hematological malignancies [frontiersin.org]

- 6. In vivo targeting of leukemia stem cells by directing parthenolide-loaded nanoparticles to the bone marrow niche - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells. | Semantic Scholar [semanticscholar.org]

- 8. ashpublications.org [ashpublications.org]

- 9. The NF-κB inhibitor parthenolide interacts with histone deacetylase inhibitors to induce MKK7/JNK1-dependent apoptosis in human acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antileukemic Activities of C1-C10-Modified Parthenolide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Suppression Of Aberrant Activation Of NF-κB Pathway In Drug-resistant Leukemia Stem Cells Contributes To Parthenolide-potentiated Reversal Of Drug Resistance In Leukemia [jcancer.org]

- 20. Cytotoxicity assay [bio-protocol.org]

- 21. merckmillipore.com [merckmillipore.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. atcc.org [atcc.org]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Parthenolide as a STAT3 Signaling Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling pathways involved in cell proliferation, survival, and inflammation. Its aberrant activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention. Parthenolide (B1678480), a sesquiterpene lactone derived from the medicinal plant Feverfew (Tanacetum parthenium), has emerged as a potent inhibitor of the STAT3 signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of parthenolide, quantitative data on its inhibitory effects, and detailed experimental protocols for its study.

Mechanism of Action: Covalent Inhibition of Janus Kinases (JAKs)

Parthenolide exerts its inhibitory effect on the STAT3 pathway not by directly targeting STAT3 itself, but by acting as a covalent, pan-JAK inhibitor.[1][2][3][4][5] The canonical JAK/STAT pathway is initiated by cytokine binding (e.g., Interleukin-6, IL-6) to their cognate receptors, leading to the activation of associated Janus kinases. Activated JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[6] This phosphorylation event induces STAT3 dimerization, nuclear translocation, and subsequent regulation of target gene expression.

Parthenolide disrupts this cascade at the level of the Janus kinases.[7] It has been demonstrated that parthenolide covalently modifies specific cysteine residues within the kinase domain of JAKs, including JAK1, JAK2, and Tyk2.[1][2][3][4][5][7] Specifically, in JAK2, parthenolide has been shown to bind to Cys178, Cys243, Cys335, and Cys480, leading to the suppression of its kinase activity.[1][2][3][4] This inhibition of JAK activity prevents the subsequent phosphorylation and activation of STAT3, effectively blocking the downstream signaling cascade.[1][2][3][4][5] Notably, this inhibitory action appears to be independent of the generation of reactive oxygen species (ROS).[1][2][3][4][5]

Quantitative Data on Parthenolide's Inhibitory Activity

The efficacy of parthenolide as a STAT3 signaling inhibitor has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) from published studies.

| Assay | Cell Line | Stimulus | IC50 Value (µM) | Reference |

| STAT3-responsive Luciferase Reporter Assay | HepG2/STAT3 | IL-6 | 2.628 | [1][5] |

| STAT3 Tyr705 Phosphorylation | MDA-MB-231 | IL-6 | 4.804 | [1][2][5] |

| In Vitro JAK2 Kinase Assay | HEK293 (overexpressed JAK2) | N/A | 3.937 | [1][3] |

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| SW620 (Colorectal Cancer) | MTT Assay (24h) | 5, 10, 20, 40 | Dose-dependent decrease in cell viability | [8] |

| 786-O & ACHN (Renal Cell Carcinoma) | CCK-8 Assay (24h & 48h) | 0-20 | Dose-dependent decrease in cell viability | [9] |

| 5637 (Bladder Cancer) | MTT Assay (24h & 48h) | 2.5-10 | Dose- and time-dependent decrease in cell viability | [10] |

| BxPC-3 (Pancreatic Cancer) | MTT Assay (48h) | 7.5, 15 | Dose-dependent inhibition of cell growth | [11] |

| Various Cancer Cell Lines | - | 2.5-25 | General range of IC50 for cytotoxicity | [12] |

Signaling and Experimental Workflow Visualizations

Signaling Pathway Diagram

Caption: Parthenolide's inhibition of the JAK/STAT3 signaling pathway.

Experimental Workflow Diagram

Caption: A typical experimental workflow to evaluate parthenolide's activity.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying parthenolide's effect on STAT3 signaling. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Western Blot for STAT3 Phosphorylation

Objective: To determine the effect of parthenolide on IL-6-induced STAT3 and JAK2 phosphorylation.

Materials:

-

MDA-MB-231 cells (or other suitable cell line)

-

Parthenolide (dissolved in DMSO)

-

Recombinant human IL-6

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of parthenolide (e.g., 0, 1, 5, 10 µM) for 1 hour.[1][2][5]

-

Stimulate the cells with IL-6 (e.g., 10 ng/mL) for 10-20 minutes.[1][2][5]

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.

Protocol 2: STAT3 Luciferase Reporter Assay

Objective: To measure the effect of parthenolide on STAT3 transcriptional activity.

Materials:

-

HepG2 cells stably expressing a STAT3-responsive luciferase reporter construct (HepG2/STAT3).[1][2][5]

-

Parthenolide (dissolved in DMSO)

-

Recombinant human IL-6

-

96-well white, clear-bottom plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Methodology:

-

Cell Seeding: Seed HepG2/STAT3 cells in a 96-well plate at an appropriate density.

-

Treatment: After 24 hours, pre-treat the cells with a serial dilution of parthenolide for 1 hour.[1][2][5]

-

Stimulation: Add IL-6 (e.g., 10 ng/mL) to the wells to induce STAT3 activation and incubate for an additional 4-6 hours.[1][2][5]

-

Lysis and Measurement:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition relative to the IL-6-stimulated, vehicle-treated control.

Protocol 3: Cell Viability (MTT/CCK-8) Assay

Objective: To assess the cytotoxic or anti-proliferative effects of parthenolide.

Materials:

-

Cancer cell line of interest (e.g., SW620, 786-O)

-

Parthenolide (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 solution

-

DMSO (for MTT assay)

-

Microplate reader

Methodology:

-

Cell Seeding: Plate cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.[8][9]

-

Treatment: Replace the medium with fresh medium containing various concentrations of parthenolide (e.g., 0-40 µM) and incubate for a specified time (e.g., 24, 48, or 72 hours).[8][9]

-

Assay:

-

For MTT: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8] Remove the medium and add DMSO (e.g., 150-200 µL) to dissolve the formazan (B1609692) crystals.

-

For CCK-8: Add CCK-8 solution (e.g., 10 µL) to each well and incubate for 1-4 hours at 37°C.[9]

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., ~490 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion

Parthenolide represents a compelling natural product inhibitor of the STAT3 signaling pathway. Its mechanism of covalent modification of upstream JAKs provides a clear rationale for its observed anti-inflammatory and anti-cancer properties.[1][4][5] The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of parthenolide and its analogues in diseases driven by aberrant STAT3 activation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases [mdpi.com]

- 6. Parthenolide inhibits activation of signal transducers and activators of transcription (STATs) induced by cytokines of the IL-6 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. mdpi.com [mdpi.com]

- 11. Parthenolide induces proliferation inhibition and apoptosis of pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

The Role of Parthenolide in Inducing Oxidative Stress in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenolide (B1678480) (PTL), a sesquiterpene lactone derived from the medicinal plant Tanacetum parthenium (feverfew), has garnered significant attention for its anti-cancer properties. A substantial body of evidence indicates that a primary mechanism of its tumoricidal activity is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of the cell. This technical guide provides an in-depth exploration of the molecular mechanisms by which parthenolide instigates oxidative stress in tumor cells, leading to their demise. It details the key signaling pathways affected, presents quantitative data from various studies, and provides comprehensive experimental protocols for investigating these phenomena.

Introduction: The Double-Edged Sword of Oxidative Stress in Cancer

Cancer cells often exhibit a higher basal level of ROS compared to their normal counterparts due to their elevated metabolic rate and mitochondrial dysfunction. While this increased oxidative stress can promote tumorigenesis through DNA damage and signaling pathway activation, it also presents a therapeutic vulnerability. Further elevation of ROS beyond a critical threshold can overwhelm the antioxidant capacity of cancer cells, leading to oxidative damage to lipids, proteins, and DNA, and ultimately, cell death. Parthenolide capitalizes on this vulnerability, acting as a pro-oxidant agent that selectively targets cancer cells.[1][2]

The anticancer activity of parthenolide is linked to its unique chemical structure, featuring an α-methylene-γ-lactone ring and an epoxide group. These reactive moieties can interact with nucleophilic sites on cellular macromolecules, particularly the thiol groups of cysteine residues in proteins, leading to their functional alteration and the induction of cellular stress.[2][3]

Core Mechanisms of Parthenolide-Induced Oxidative Stress

Parthenolide triggers oxidative stress in tumor cells through a multi-pronged approach, primarily by increasing ROS production, depleting intracellular antioxidants, and inducing mitochondrial dysfunction.

Enhanced Production of Reactive Oxygen Species (ROS)

Parthenolide treatment leads to a significant and rapid increase in intracellular ROS levels, including superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), in a variety of cancer cell lines.[4][5] This surge in ROS is a critical initiating event in parthenolide-induced cytotoxicity. Studies have shown that the cytotoxic effects of parthenolide can be significantly attenuated by the use of ROS scavengers, highlighting the central role of oxidative stress in its mechanism of action.[6][7][8]

Depletion of Intracellular Glutathione (B108866) (GSH)

A key mechanism by which parthenolide exacerbates oxidative stress is through the depletion of glutathione (GSH), the most abundant intracellular antioxidant.[4][6] The α-methylene-γ-lactone ring of parthenolide can directly react with the thiol group of GSH, leading to its depletion.[1] This reduction in the cellular antioxidant buffer leaves the cancer cells more susceptible to the damaging effects of ROS. The depletion of GSH is a critical event that precedes mitochondrial dysfunction and the execution of apoptosis.[6][9]

Induction of Mitochondrial Dysfunction

The mitochondria are both a primary source of ROS and a major target of oxidative damage. Parthenolide has been shown to induce mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential (ΔΨm).[4][10] The collapse of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. This dissipation of ΔΨm leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, which in turn activates the caspase cascade.[10][11]

Key Signaling Pathways Modulated by Parthenolide-Induced Oxidative Stress

The oxidative stress induced by parthenolide triggers a cascade of signaling events that culminate in cell death. The inhibition of the pro-survival NF-κB pathway is a major consequence of parthenolide treatment and is intricately linked to its pro-oxidant effects.

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in promoting cancer cell survival, proliferation, and inflammation.[12] Parthenolide is a well-established inhibitor of the NF-κB signaling pathway.[12][13] It can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[12] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of pro-survival genes.[12][14] The generation of ROS by parthenolide can contribute to the inhibition of NF-κB, creating a feedback loop that enhances the apoptotic signal.

Modulation of Apoptosis-Related Proteins

The oxidative stress and mitochondrial dysfunction induced by parthenolide lead to the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[7][11] Parthenolide treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic proteins such as Bax.[7][15] This shift in the Bax/Bcl-2 ratio favors the permeabilization of the outer mitochondrial membrane and the release of cytochrome c, thereby promoting apoptosis.[7][15]

Quantitative Data on Parthenolide's Effects

The following tables summarize quantitative data from various studies on the effects of parthenolide on cancer cells.

Table 1: IC50 Values of Parthenolide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Human Lung Carcinoma | 4.3 | [6] |

| TE671 | Human Medulloblastoma | 6.5 | [6] |

| HT-29 | Human Colon Adenocarcinoma | 7.0 | [6] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 2.8 | [6] |

| SiHa | Human Cervical Cancer | 8.42 ± 0.76 | [16] |

| MCF-7 | Human Breast Cancer | 9.54 ± 0.82 | [16] |

| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | [17] |

| A549 | Non-small Cell Lung Cancer | 15.38 ± 1.13 | [17] |

| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35 | [17] |

| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 | [17] |

| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21 | [17] |

| HepG2 | Hepatocellular Carcinoma | 18 | [7] |

| McARH7777 | Hepatocellular Carcinoma | 13 | [7] |

Table 2: Parthenolide-Induced Changes in ROS and Glutathione Levels

| Cell Line | Treatment | Change in Peroxide Levels | Change in Superoxide Anion Levels | Change in Reduced Glutathione (GSH) Levels | Reference |

| Raji | 10 µM PTL | Increased | 133.0 ± 9.9 (% of control) | 23.7 ± 1.4 (% of control) | [4] |

| 697 | 2.5 µM PTL | Increased | 112.3 ± 3.4 (% of control) | Significantly Reduced | [4] |

| KOPN-8 | 2.5 µM PTL | Increased | 148.3 ± 17.8 (% of control) | Significantly Reduced | [4] |

| CEM | 5 µM PTL | Increased | 112.4 ± 1.4 (% of control) | Significantly Reduced | [4] |

| MOLT-4 | 7.5 µM PTL | Increased | 139.6 ± 7.3 (% of control) | Significantly Reduced | [4] |

| HepG2 | 18 µM PTL (IC50) | - | - | Initial increase, then depletion | [7] |

| HepG2 | 54 µM PTL (IC90) | - | - | Significant depletion | [7] |

Table 3: Parthenolide-Induced Apoptosis and Mitochondrial Dysfunction

| Cell Line | Treatment | Effect on Viable Cells | Change in Activated Caspase-3 | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |

| H929 | High PTL conc. | 58.4 ± 4.1% viable | Increased | Reduced | [14] |

| Farage | High PTL conc. | 53.0 ± 2.1% viable | Increased | Reduced | [14] |

| Raji | High PTL conc. | 57.3 ± 0.7% viable | Increased | Reduced | [14] |

| 697 | High PTL conc. | 53.3 ± 2.4% viable | 22.6-fold increase | Reduced | [14] |

| KOPN-8 | High PTL conc. | 37.3 ± 1.3% viable | Increased | Reduced | [14] |

| CEM | High PTL conc. | 49.7 ± 1.8% viable | Increased | Reduced | [14] |

| MOLT-4 | High PTL conc. | 48.0 ± 2.1% viable | 12.8-fold increase | Reduced | [14] |

| BxPC-3 | 7.5 µM & 15 µM PTL | Dose-dependent inhibition | Pro-caspase-3 down-regulated | - | [7] |

| SiHa | IC50 (8.42 µM) PTL | - | Caspase-3, -6, -9 up-regulated | - | [16] |

| MCF-7 | IC50 (9.54 µM) PTL | - | Caspase-3, -6, -9 up-regulated | - | [16] |

Table 4: Parthenolide's Effect on Apoptosis-Related Protein Expression

| Cell Line | Treatment | Change in Bax Expression | Change in Bcl-2 Expression | Bax/Bcl-2 Ratio | Reference |

| BxPC-3 | 7.5 µM & 15 µM PTL | Up-regulated | Down-regulated | - | [7] |

| SiHa | IC50 (8.42 µM) PTL | Up-regulated | Down-regulated | 3.4 | [16] |

| MCF-7 | IC50 (9.54 µM) PTL | Up-regulated | Down-regulated | 2.3 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of parthenolide in inducing oxidative stress in tumor cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

Materials:

-

Cancer cell line of interest

-

Parthenolide (PTL)

-

DCFH-DA (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Flow cytometer or fluorescence microplate reader

Procedure (Flow Cytometry):

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of parthenolide for the desired time periods. Include a vehicle-treated control group.

-

After treatment, harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in PBS containing 10 µM DCFH-DA.

-

Incubate the cells at 37°C for 30 minutes in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in PBS and analyze immediately by flow cytometry, using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The lipophilic cationic dye JC-1 accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is a measure of mitochondrial depolarization.

Materials:

-

Cancer cell line of interest

-

Parthenolide (PTL)

-

JC-1 dye

-

PBS

-

Cell culture medium

-

Flow cytometer or fluorescence microscope

Procedure (Flow Cytometry):

-

Seed cells and treat with parthenolide as described in the ROS measurement protocol.

-

After treatment, harvest and wash the cells with PBS.

-

Resuspend the cells in PBS containing 2.5 µg/mL JC-1.

-

Incubate the cells at 37°C for 15-30 minutes in the dark.

-